molecular formula C18H20N6S B10945777 2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10945777
M. Wt: 352.5 g/mol
InChI Key: UPAZPHNQZHHTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that features a unique combination of pyrazole, triazole, and benzothiophene moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, the construction of the triazole moiety, and the final cyclization to form the benzothiophene ring system. Common reagents used in these reactions include hydrazine derivatives, ethyl acetoacetate, and various catalysts to facilitate cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, triazole, and benzothiophene moieties, such as:

Uniqueness

What sets 2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H20N6S

Molecular Weight

352.5 g/mol

IUPAC Name

4-(2,5-dimethylpyrazol-3-yl)-13-ethyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C18H20N6S/c1-4-11-5-6-12-14(8-11)25-18-15(12)17-20-16(22-24(17)9-19-18)13-7-10(2)21-23(13)3/h7,9,11H,4-6,8H2,1-3H3

InChI Key

UPAZPHNQZHHTLO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC(=NN5C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.